molecular formula C19H32O6 B14588776 Acetic acid;5-nonylbenzene-1,3-diol CAS No. 61621-54-3

Acetic acid;5-nonylbenzene-1,3-diol

Cat. No.: B14588776
CAS No.: 61621-54-3
M. Wt: 356.5 g/mol
InChI Key: AALALAMVKLFBSW-UHFFFAOYSA-N
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Description

Acetic acid;5-nonylbenzene-1,3-diol is a chemical compound combining acetic acid (C₂H₄O₂) with a substituted benzene diol moiety featuring a nonyl (C₉H₁₉) group at the 5-position.

Such derivatives are often explored for pharmaceutical or industrial applications due to their structural versatility .

Properties

CAS No.

61621-54-3

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

acetic acid;5-nonylbenzene-1,3-diol

InChI

InChI=1S/C15H24O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13;2*1-2(3)4/h10-12,16-17H,2-9H2,1H3;2*1H3,(H,3,4)

InChI Key

AALALAMVKLFBSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-nonylbenzene-1,3-diol typically involves the reaction of nonylbenzene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where nonylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the benzene ring.

Another approach involves the hydroxylation of nonylbenzene to introduce the hydroxyl groups at the 1 and 3 positions. This can be achieved using reagents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The hydroxylation step can be optimized using catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Acetic acid;5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of acetic acid;5-nonylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of acetic acid;5-nonylbenzene-1,3-diol with structurally related compounds, based on extrapolated data from the evidence:

Compound Molecular Formula Molecular Weight Key Substituent log P (Predicted) Applications/Notes
This compound C₁₇H₂₆O₄* ~306.4 Nonyl (C₉H₁₉) ~4.5–5.0 Hypothesized use in surfactants or lipophilic drug delivery
5-(Bromomethyl)benzene-1,3-diol (acetic acid derivative) C₁₁H₁₁BrO₄ 287.11 Bromomethyl (BrCH₂) 2.43 Intermediate in organic synthesis; halogen reactivity
4,8,13-Duvatriene-1,3-diol C₂₀H₃₂O₂ 304.47 Duvatriene (polyene) ~6.0 Pharmaceutical potential (e.g., anti-inflammatory)
5-[(Z)-2-Phenylethenyl]benzene-1,3-diol (Pinosylvin) C₁₄H₁₂O₂ 212.24 Styryl (C₆H₅-CH=CH) ~3.0 Antioxidant; natural product in plants
4,4-Diamino-[1,1'-biphenyl]-3,3'-diol C₁₂H₁₂N₂O₂ 216.24 Amino (NH₂) ~1.5 Potential precursor for dyes or polymers

*Note: Molecular formula and weight for this compound are estimated based on substituent contributions.

Key Observations:

Lipophilicity: The nonyl group in the target compound significantly increases log P compared to bromomethyl or amino derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity: Diols with bulky substituents (e.g., duvatriene in ) exhibit pharmaceutical relevance, implying that the nonyl group may confer similar bioactivity .

Reactivity: Bromomethyl derivatives () are reactive toward nucleophilic substitution, whereas the nonyl group is more inert, favoring applications in stable formulations .

Structural Analogues: Pinosylvin () demonstrates that conjugated systems (e.g., styryl groups) enhance antioxidant properties, whereas nonyl may prioritize lipid solubility over electronic effects .

Research Findings and Implications

  • Pharmaceutical Potential: The nonyl substituent’s lipophilicity could improve drug delivery for hydrophobic active ingredients, similar to duvatriene-diol’s role in tobacco extracts .
  • Industrial Applications: Long alkyl chains (e.g., nonyl) are common in surfactants; acetic acid derivatives may stabilize emulsions or coatings .
  • Synthetic Challenges : Esterification or salt formation with acetic acid requires precise conditions to avoid side reactions, as seen in unsaturated polyester synthesis () .

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